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Compound of Interest

Compound Name: (R)-(Piperidin-3-yl)methanol

Cat. No.: B1299892

An In-depth Technical Guide to (R)-(Piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(Piperidin-3-yl)methanol is a chiral piperidine derivative that serves as a crucial building
block in modern medicinal chemistry. Its stereochemically defined structure makes it an
invaluable intermediate in the enantioselective synthesis of a wide range of pharmacologically
active compounds. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals,
and the specific (R)-configuration at the 3-position, combined with the reactive hydroxymethyl
group, allows for precise molecular modifications essential for achieving desired therapeutic
effects and minimizing off-target activities.

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of (R)-(Piperidin-3-yl)methanol, with a focus on its role in the development of
novel therapeutics.

Chemical and Physical Properties

(R)-(Piperidin-3-yl)methanol is a colorless liquid at room temperature with a distinct amine-
like odor. It exhibits good solubility in water and various organic solvents.[1] The key
physicochemical properties are summarized in the table below.
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Property Value Source(s)
CAS Number 37675-20-0 [2]
Molecular Formula CeH13NO [3114]
Molecular Weight 115.17 g/mol [31[4]
Appearance Colorless liquid [1]

240.4 °C at 760 mmHg

Boiling Point _ [5]
(Predicted)
106-107 °C at 3.5 mmHg (for
: [61[7]
racemic)
Density 1.0+ 0.1 g/cm3
pKa 14.93 + 0.10 (Predicted) [5]

VUNPWIPIOOMCPT-
InChiKey _ [4]
UHFFFAOYSA-N (racemic)

(Note: Some physical properties are reported for the racemic mixture, 3-Piperidinemethanol,
due to more extensive characterization in publicly available literature.)

Synthesis and Manufacturing

The enantioselective synthesis of 3-substituted piperidines like (R)-(Piperidin-3-yl)methanol is
a critical challenge in organic chemistry. Several strategies have been developed to achieve
high enantiomeric purity, which is essential for pharmaceutical applications.

General Synthetic Strategy: Asymmetric Catalysis

A prominent and highly effective method for accessing enantioenriched 3-substituted
piperidines involves a multi-step process starting from pyridine. This strategy leverages a key
rhodium-catalyzed asymmetric reaction to establish the chiral center.[2][8][9]

The general workflow for this synthetic approach is illustrated below.
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Caption: General workflow for the enantioselective synthesis of 3-substituted piperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric
Reductive Heck Reaction
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This protocol describes the key enantioselective step for producing a 3-substituted
tetrahydropyridine, a direct precursor to the final piperidine product.[9]

Materials:

[Rh(cod)(OH)]z (Rhodium catalyst)

e (S)-Segphos (Chiral ligand)

o Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine intermediate)
 Arylboronic acid (e.g., Phenylboronic acid)

e Cesium hydroxide (CsOH), aqueous solution (50 wt%)

o Tetrahydrofuran (THF), Toluene, Water (as solvents)

o Diethyl ether (Et20)

« Silica gel (for chromatography)

Procedure:

Catalyst Preparation: In an inert atmosphere glovebox, combine [Rh(cod)(OH)]z (1 mol%)
and (S)-Segphos (2.2 mol%) in a reaction vessel.

e Solvent Addition: Add toluene, THF, and water in a 1:1:1 ratio. To this, add the aqueous
CsOH solution (2.0 equivalents).

o Catalyst Activation: Stir the resulting catalyst solution at 70 °C for 10 minutes.

o Reagent Addition: Add the arylboronic acid (3.0 equivalents) followed by the dihydropyridine
intermediate (1.0 equivalent).

o Reaction: Stir the mixture vigorously at 70 °C for 20 hours. Monitor reaction completion using
an appropriate technique (e.g., TLC or LC-MS).
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e Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl
ether.

 Purification: Pass the mixture through a short plug of silica gel, washing with additional
diethyl ether. Remove the solvents under reduced pressure. The crude product is then
purified by flash chromatography on silica gel to yield the enantioenriched 3-substituted
tetrahydropyridine.

» Final Conversion: The resulting tetrahydropyridine can be fully reduced (e.g., via catalytic
hydrogenation with Pd/C) and deprotected to yield the target (R)-3-substituted piperidine.

Applications in Drug Development

(R)-(Piperidin-3-yl)methanol and its close derivatives, particularly (R)-3-aminopiperidine, are
not typically used as active pharmaceutical ingredients (APIs) themselves. Instead, they are
indispensable chiral building blocks for the synthesis of complex APIs. Their incorporation is
critical for ensuring the correct stereochemistry, which dictates the efficacy and safety of the
final drug product.

Role as a Key Intermediate

The primary utility of this scaffold lies in its application for synthesizing inhibitors of dipeptidyl
peptidase-4 (DPP-4), a class of oral hypoglycemic agents used for the treatment of type 2
diabetes.

Notable Drugs Synthesized Using (R)-3-Aminopiperidine Scaffold:
» Alogliptin: A potent and selective DPP-4 inhibitor.
 Linagliptin: Another highly effective DPP-4 inhibitor.

The synthesis of these drugs involves the nucleophilic substitution reaction between the
secondary amine of the (R)-3-aminopiperidine core and a halogenated heterocyclic precursor.

Experimental Application: Synthesis of Linagliptin

The following protocol outlines a key step in the synthesis of Linagliptin, where the chiral
piperidine intermediate is coupled with the xanthine core of the molecule. This procedure uses
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the dihydrochloride salt of (R)-3-aminopiperidine, a direct derivative of (R)-(Piperidin-3-

yl)methanol.
Reactants Reaction Conditions
] ~ Ny A (R)-Piperidine-3-amine
8-Bromo-xanthine Derivative Dihydrochloride Potassium Carbonate (Base) DMF (Inert Solvent) Heat to 80°C
(Formula I11) (Formula I1)

Facilitates Reaction Drives
a Medium Reaction

Linagliptin (Crude)

Click to download full resolution via product page
Caption: Workflow for a key coupling step in the synthesis of Linagliptin.
Procedure for Linagliptin Synthesis Step:[10][11]

o Charging the Reactor: To a solution of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-
butyn-1-yl)-8-bromoxanthine in dimethylformamide (DMF), add potassium carbonate.

o Addition of Piperidine Intermediate: Add (R)-piperidine-3-amine dihydrochloride to the
reaction mixture at room temperature.

o Reaction: Heat the mixture to 80 °C and maintain this temperature for approximately 8 hours,
monitoring for completion.

« |solation: After cooling to room temperature, evaporate the DMF under vacuum.

o Work-up: Add dichloromethane (DCM) to the residue and stir. Filter the mixture to remove
any undissolved inorganic salts.

o Final Product: Evaporate the DCM from the filtrate under vacuum to yield crude Linagliptin,
which can be further purified.
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Biological Activity and Signaling Pathways

Current research indicates that (R)-(Piperidin-3-yl)methanol itself does not possess
significant direct biological activity or modulate specific signaling pathways. Its importance is
derived from its role as a structural component of larger, pharmacologically active molecules.
The biological effects observed are characteristic of the final drug into which this chiral
intermediate is incorporated.

For instance, in Alogliptin and Linagliptin, the (R)-aminopiperidine moiety is crucial for binding
to the S1 pocket of the DPP-4 enzyme. The inhibition of DPP-4 prevents the degradation of
incretin hormones like GLP-1 and GIP, leading to enhanced insulin secretion and suppressed
glucagon release in a glucose-dependent manner. This mechanism, rather than any intrinsic
activity of the piperidine fragment, is responsible for the therapeutic effect.

Safety and Handling

Like many amine-containing organic compounds, (R)-(Piperidin-3-yl)methanol should be
handled with care in a well-ventilated laboratory setting. It is classified as a corrosive substance
that can cause severe skin burns and eye damage.[4]

Recommended Safety Precautions:

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

¢ Use a fume hood to avoid inhalation of vapors.

e Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water
and seek medical attention.

» Store in a cool, dry, and well-ventilated area away from incompatible materials such as
strong oxidizing agents.

Conclusion

(R)-(Piperidin-3-yl)methanol is a high-value chiral intermediate that plays a pivotal role in the
pharmaceutical industry. Its structural features are essential for the enantioselective synthesis
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of complex molecules, most notably DPP-4 inhibitors for the management of type 2 diabetes.
While it does not exhibit direct biological activity, its correct stereochemistry is fundamental to
the efficacy and safety of the final API. A thorough understanding of its properties and synthetic
applications is therefore critical for professionals engaged in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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